

# Structure-Activity Relationship of Tigloylgomisin P Analogs: A Comparative Guide

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## Compound of Interest

Compound Name: Tigloylgomisin P

Cat. No.: B15563231

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**Tigloylgomisin P**, a dibenzocyclooctadiene lignan isolated from *Schisandra chinensis*, represents a class of natural products with diverse and potent biological activities. Understanding the structure-activity relationship (SAR) of **Tigloylgomisin P** and its analogs is crucial for the development of novel therapeutic agents. This guide provides a comparative analysis of the SAR of this compound class, supported by experimental data from various studies, to inform researchers, scientists, and drug development professionals.

## Core Structure and Biological Activities

Dibenzocyclooctadiene lignans, including **Tigloylgomisin P**, are characterized by a central eight-membered cyclooctadiene ring fused to two phenyl rings. The biological activities of these compounds, which include cytotoxic, anti-inflammatory, and antioxidant effects, are significantly influenced by the nature and position of substituents on this core scaffold.

## Comparative Analysis of Biological Activity

The following table summarizes the cytotoxic and anti-inflammatory activities of **Tigloylgomisin P** and related dibenzocyclooctadiene lignans against various cell lines.

Compound	Structure	Biological Activity	Cell Line	IC <sub>50</sub> (μM)	Reference
Tigloylgomisin P	Tigloyl ester at C-6	Cytotoxicity	COR-L23/R	>10	<a href="#">[1]</a>
Gomisin A	No ester at C-6, -OH at C-7	Cytotoxicity	COR-L23/R	>10	<a href="#">[1]</a>
Deoxyschisandrin	No substituents on cyclooctadiene ring	Cytotoxicity	COR-L23/R	>10	<a href="#">[1]</a>
γ-Schisandrin	No substituents on cyclooctadiene ring	Cytotoxicity	COR-L23/R	>10	<a href="#">[1]</a>
Gomisin N	Angeloyl ester at C-6	Anti-inflammatory (NO production)	BV2 microglia	~10	<a href="#">[2]</a>
Schisandrin	No ester at C-6, -OH at C-7	Anti-inflammatory (NO production)	BV2 microglia	>20	<a href="#">[2]</a>
Gomisin J	Benzoyl ester at C-6	Anti-inflammatory (NO production)	BV2 microglia	~5	<a href="#">[2]</a>
Compound 5b (Gomisin B analog)	1,2,3-triazole derivative at C-7'	Cytotoxicity	SIHA	0.24	<a href="#">[3]</a>

## Structure-Activity Relationship Insights

### Substituents on the Cyclooctadiene Ring

The presence and nature of ester groups on the cyclooctadiene ring play a critical role in the biological activity of these lignans.

- **Cytotoxicity:** While **Tigloylgomisin P** itself shows low cytotoxicity in some cancer cell lines, modifications at other positions can dramatically enhance this activity. For instance, a study on Gomisin B analogs demonstrated that the introduction of a 1,2,3-triazole moiety at the C-7' position led to a significant increase in cytotoxicity, with compound 5b exhibiting an  $IC_{50}$  of 0.24  $\mu$ M against the SIHA cancer cell line.<sup>[3]</sup> This suggests that while the tigloyl group might not be the primary driver of cytotoxicity, the dibenzocyclooctadiene scaffold is a viable backbone for developing potent anticancer agents.
- **Anti-inflammatory Activity:** The ester group at C-6 is a key determinant of anti-inflammatory potency. A study on the inhibition of nitric oxide (NO) production in LPS-induced microglia revealed that lignans with an ester group at C-6, such as Gomisin J (benzoyl ester) and Gomisin N (angeloyl ester), were more potent than those without, like Schisandrin.<sup>[2]</sup> The presence of a hydroxyl group at C-7 was found to decrease the inhibitory activity.<sup>[2]</sup> This indicates that the tigloyl group in **Tigloylgomisin P** likely contributes to its anti-inflammatory properties.

### Stereochemistry of the Biphenyl System

The stereochemistry of the biphenyl moiety (R or S configuration) also influences biological activity.

- **Multidrug Resistance (MDR) Reversal:** Lignans with an R-biaryl configuration, such as deoxyschisandrin and  $\gamma$ -schisandrin, have been shown to overcome multidrug resistance in lung cancer cells by increasing the intracellular accumulation of chemotherapeutic drugs like doxorubicin.<sup>[1]</sup>
- **Anti-inflammatory Activity:** Conversely, dibenzocyclooctadiene lignans with an S-biphenyl configuration and a methylenedioxy group tend to exhibit stronger inhibition of LPS-induced microglia activation.<sup>[2]</sup>

## Experimental Protocols

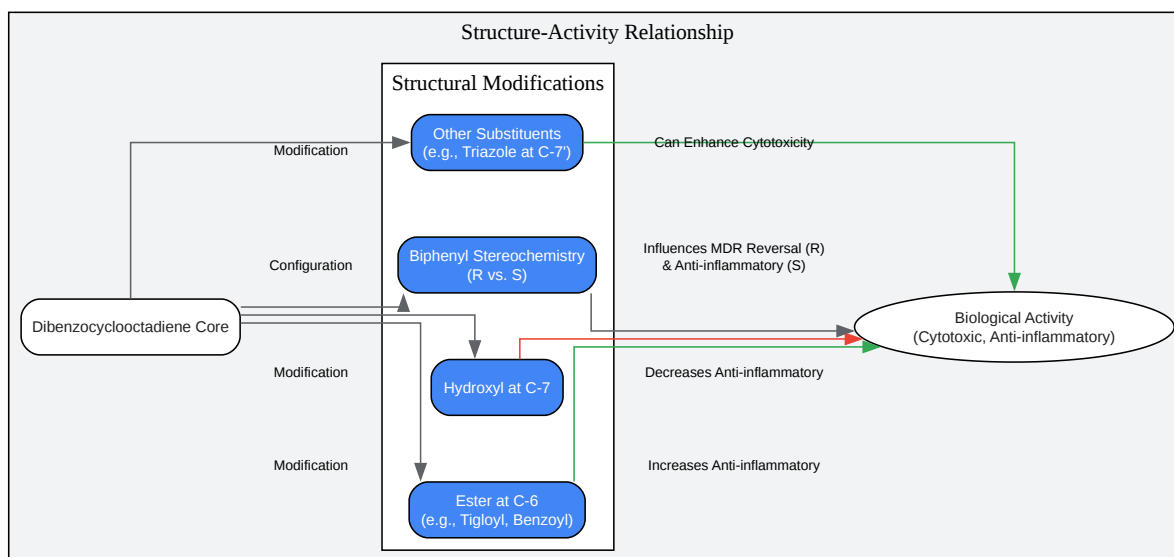
### Cytotoxicity Assay (MTT Assay)

- **Cell Seeding:** Cancer cells (e.g., SIHA, COR-L23/R) are seeded in 96-well plates at a density of  $5 \times 10^3$  cells/well and allowed to adhere overnight.
- **Compound Treatment:** Cells are treated with various concentrations of the test compounds (e.g., **Tigloylgomisin P** analogs) for a specified period (e.g., 48 or 72 hours).
- **MTT Addition:** After incubation, 20  $\mu$ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and 150  $\mu$ L of DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The  $IC_{50}$  value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

### Anti-inflammatory Assay (Nitric Oxide Production in BV2 Microglia)

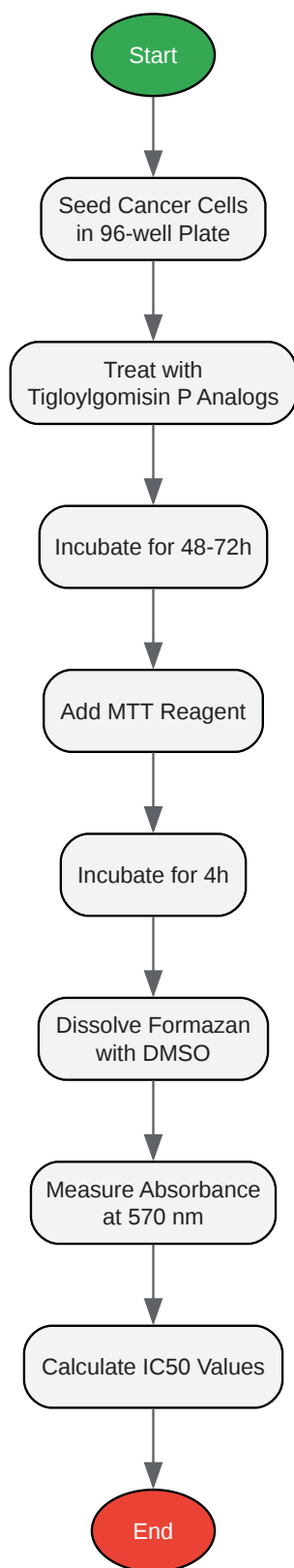
- **Cell Culture:** BV2 murine microglial cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- **Compound Pre-treatment:** Cells are pre-treated with different concentrations of the lignan compounds for 1 hour.
- **LPS Stimulation:** Cells are then stimulated with lipopolysaccharide (LPS; 1  $\mu$ g/mL) for 24 hours to induce an inflammatory response.
- **Nitrite Measurement:** The production of nitric oxide (NO) is determined by measuring the amount of nitrite in the culture supernatant using the Griess reagent.
- **Data Analysis:** The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The inhibitory effect of the compounds on NO production is then determined.

# Visualizing Structure-Activity Relationships and Workflows



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Caption: Key structural features influencing the biological activity of dibenzocyclooctadiene lignans.



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Caption: Experimental workflow for determining the cytotoxicity of **Tigloylgomisin P** analogs using the MTT assay.

In conclusion, the biological activity of **Tigloylgomisin P** and its analogs is intricately linked to their chemical structures. Specifically, the nature of the ester group at C-6, the presence of other substituents on the cyclooctadiene ring, and the stereochemistry of the biphenyl core are critical determinants of their cytotoxic and anti-inflammatory properties. Further synthesis and evaluation of novel analogs, particularly focusing on modifications at positions C-6 and C-7, as well as exploring different ester functionalities, will be instrumental in developing more potent and selective therapeutic agents based on the dibenzocyclooctadiene lignan scaffold.

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